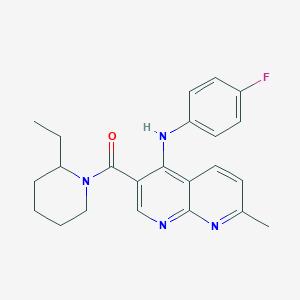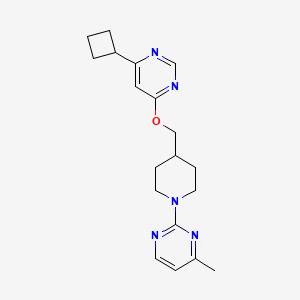
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a compound of interest in various scientific fields due to its complex structure and potential applications. Its molecular framework features a pyrimidine ring substituted with cyclobutyl and methyl groups, an oxymethyl linkage to a piperidine ring, providing it with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. A common route might start with the preparation of the 6-cyclobutylpyrimidin-4-yl derivative, followed by an oxymethylation reaction. This intermediate product then undergoes a nucleophilic substitution with a piperidin-1-yl group. Each step is controlled under specific conditions of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing each reaction step for cost-effectiveness and scalability is crucial. Continuous flow chemistry and the use of automated reactors might be employed to streamline the synthesis, improving both efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Given the presence of potentially reactive sites, the compound can undergo oxidation, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions could modify the cyclobutyl group, potentially opening the ring structure.
Substitution: The pyrimidine ring's substituents are likely to participate in various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in aprotic solvents.
Substitution: Using bases like NaH or K2CO3 for nucleophilic substitutions, and acid catalysts for electrophilic substitutions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Simplified alkane derivatives.
Substitution: Various functionalized pyrimidines, depending on the reagents used.
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry.
Studied for its unique reactivity patterns due to its complex structure.
Biology:
Potential as a biochemical probe to study receptor interactions.
Used in the study of enzyme inhibition or activation.
Medicine:
Investigated for pharmacological activities, including anti-cancer and anti-inflammatory properties.
Potential use in drug development as a lead compound or intermediate.
Industry:
Applications in the synthesis of advanced materials.
Used in agrochemical development for its potential biological activities.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound may modulate biological pathways by binding to active sites, altering enzyme kinetics, or affecting signal transduction mechanisms.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar core structure but lacks the cyclobutyl group.
4-Cyclobutyl-2-pyrimidinamine: Shares the cyclobutyl-pyrimidine core but differs in the functional groups.
Each of these compounds offers distinct advantages and research avenues, highlighting the uniqueness of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine in scientific and industrial contexts.
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-8-20-19(23-14)24-9-6-15(7-10-24)12-25-18-11-17(21-13-22-18)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONABIRPRAXDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
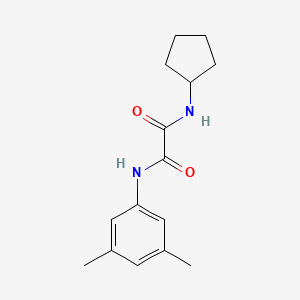
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
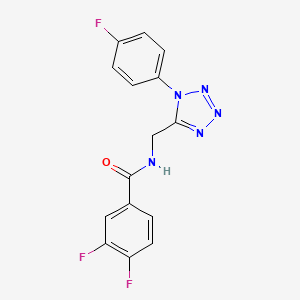
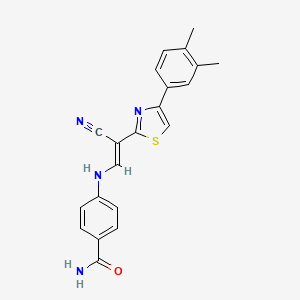
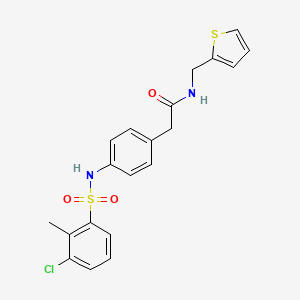
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
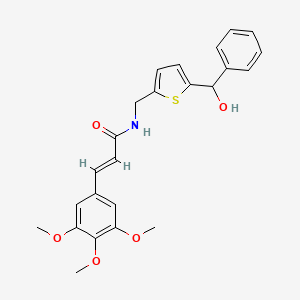
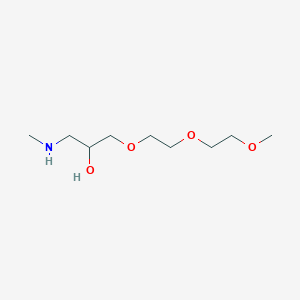
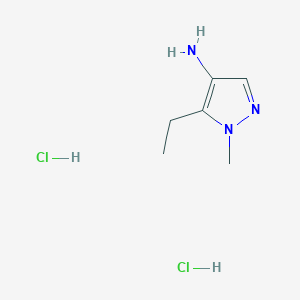
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
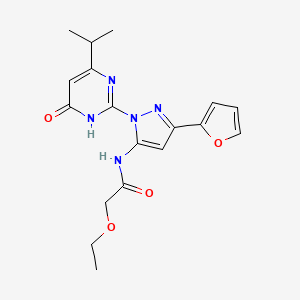
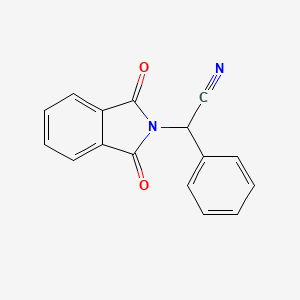
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)
